4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
Overview
Description
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is a heterocyclic compound that features a morpholine ring fused with a pyrazole ring, which is further substituted with a pyridine ring
Mechanism of Action
Target of Action
It’s structurally similar to 2-({4-[4-(pyridin-4-ylmethyl)-1h-pyrazol-3-yl]phenoxy}methyl)quinoline, which targets camp and camp-inhibited cgmp 3’,5’-cyclic phosphodiesterase 10a .
Mode of Action
Pyrazoline derivatives, which share a similar structure, have been found to exhibit a wide range of pharmacological activities . They are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyrazoline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazoline derivatives have been associated with a variety of biological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, and anticancer activities .
Biochemical Analysis
Biochemical Properties
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially alter nerve function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species. This oxidative stress can lead to cellular damage and affect processes such as apoptosis and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with acetylcholinesterase is a prime example, where it binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine. This binding interaction results in prolonged neurotransmitter activity and altered nerve signal transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, it can lead to toxic or adverse effects, including severe oxidative stress, cellular damage, and impaired nerve function. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing overall cellular function. Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. These interactions can affect the compound’s localization and efficacy, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s activity and its ability to interact with specific biomolecules, ultimately influencing its biochemical and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine typically involves the reaction of a pyridine derivative with a pyrazole derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Specific details on industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine or pyrazole rings .
Scientific Research Applications
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Comparison with Similar Compounds
Similar Compounds
4-(4-morpholinyl)pyridine: Similar in structure but lacks the pyrazole ring.
Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused with a pyridine ring but lacks the morpholine ring.
Pyridazinone derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their specific ring systems.
Uniqueness
4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is unique due to its combination of a morpholine ring with a pyrazole and pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-pyridin-2-yl-1H-pyrazol-5-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-13-11(3-1)10-9-14-15-12(10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHUMCGXXCUTDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250954 | |
Record name | 4-[4-(2-Pyridinyl)-1H-pyrazol-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240115-91-7 | |
Record name | 4-[4-(2-Pyridinyl)-1H-pyrazol-3-yl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240115-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(2-Pyridinyl)-1H-pyrazol-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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